Product packaging for beta-L-Fucose(Cat. No.:CAS No. 156228-03-4)

beta-L-Fucose

Cat. No.: B136785
CAS No.: 156228-03-4
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-KGJVWPDLSA-N
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Description

Significance of Glycans in Biological Systems

Glycans, or polysaccharides, are complex carbohydrates that are essential macromolecules for life. benthamdirect.comportlandpress.com They are found on the surface of all cells in nature, as well as within the intracellular regions of every living organism. benthamdirect.com Glycans and their conjugates, such as glycoproteins and glycolipids, are involved in a vast array of biological processes that are critical for development, growth, and survival. benthamdirect.comportlandpress.com

The primary functions of glycans include:

Structural Integrity: Glycans like cellulose (B213188) in plants and chitin (B13524) in the exoskeletons of arthropods provide structural support. longdom.orgnih.gov In multicellular organisms, glycans are key components of the extracellular matrix, helping to maintain tissue structure and integrity. nih.gov

Cellular Communication: Glycans on the cell surface play a crucial role in cell-to-cell recognition, adhesion, and signaling. benthamdirect.comlongdom.org These interactions are vital for processes like immune responses and tissue development. creative-proteomics.com

Energy Storage: Polysaccharides such as glycogen (B147801) in animals and starch in plants serve as a means of storing energy for later use. longdom.org

Modulation of Protein Function: The attachment of glycans to proteins can influence their folding, stability, and biological activity. creative-proteomics.com

The sheer diversity and complexity of glycan structures allow them to carry a vast amount of biological information, making them central to many aspects of biology and medicine. longdom.org

Distinctive Features of L-Fucose within Glycoconjugate Architectures

L-fucose is a unique monosaccharide that plays a significant role in the structure and function of glycoconjugates. nih.govwikipedia.org Two key features distinguish it from other six-carbon sugars found in mammals: the absence of a hydroxyl group at the C-6 position, which makes it a deoxy sugar, and its L-configuration, whereas most other mammalian sugars are in the D-configuration. nih.govwikipedia.org

This deoxyhexose is a common component of N- and O-linked glycans and glycolipids. hmdb.ca It can be found at the terminal ends of glycan chains or serve as a point of attachment for other sugars. hmdb.caoup.com For instance, in human N-linked glycans, fucose is frequently linked to the core N-acetylglucosamine. wikipedia.org It is also a critical component of the H antigen, the precursor to the A and B blood group antigens. wikipedia.orghmdb.ca The presence and linkage of fucose on glycans can create specific epitopes that are recognized by other molecules, thereby mediating a wide range of biological activities. oup.com

Current Research Paradigms and Future Directions for Beta-L-Fucose Studies

Current research on this compound is multifaceted, exploring its roles in both fundamental biology and potential therapeutic applications. A primary focus is on understanding the biosynthesis and function of fucosylated glycoconjugates. ontosight.ai This includes investigating the enzymes involved in its synthesis and transfer, as well as the biological consequences of fucosylation in processes like cell signaling and immune responses. ontosight.aismolecule.com

A significant area of investigation is the role of fucosylation in disease. ontosight.ai Altered fucosylation patterns are associated with various cancers and inflammatory disorders. ontosight.ai For example, elevated levels of serum fucose have been linked to breast, ovarian, and liver cancers. hmdb.ca This has led to research into using fucosylation as a biomarker for disease diagnosis and prognosis. nih.gov

Future research is directed towards developing therapeutic strategies that target fucosylation. ontosight.ai This includes the design of inhibitors for fucosyltransferases and the use of fucose analogs to modulate fucosylation-dependent processes. nih.govrsc.org For instance, afucosylated monoclonal antibodies, which lack fucose on their glycan chains, have been shown to have enhanced efficacy in killing cancer cells. wikipedia.org Furthermore, the potential of L-fucose supplementation is being explored for certain genetic disorders like Leukocyte Adhesion Deficiency Type II. frontiersin.org The development of chemoenzymatic methods for synthesizing GDP-fucose and its derivatives is also a key area of research, as it provides valuable tools for studying the biological roles of fucosylated glycans. pnas.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B136785 beta-L-Fucose CAS No. 156228-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZGCJCMOBCMKK-KGJVWPDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13224-93-6
Record name beta-L-Fucopyranose
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Record name beta-L-fucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03283
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name .BETA.-L-FUCOPYRANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MLV1G4S4M
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Record name beta-L-Fucose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059625
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthetic and Metabolic Pathways of L Fucose and Derivatives

De Novo Biosynthesis of Guanosine (B1672433) Diphosphate-L-Fucose (GDP-L-Fucose)

The de novo pathway is the principal route for GDP-L-fucose production in most mammalian tissues, constructing the molecule from more common cellular building blocks. researchgate.netnih.gov This pathway is a testament to the metabolic ingenuity of the cell, converting readily available glucose into the specialized sugar nucleotide, GDP-L-fucose.

Glucose-Derived Precursor Integration

The journey from glucose to GDP-L-fucose begins with the integration of glucose into the metabolic stream that ultimately yields GDP-D-mannose, the direct precursor for the final enzymatic steps. While both glucose and mannose can serve as starting points, glucose is the more prevalent monosaccharide in the cellular environment. rupress.org The conversion of glucose involves its transformation into fructose-6-phosphate, a key glycolytic intermediate, which is then isomerized to mannose-6-phosphate (B13060355). Subsequently, mannose-6-phosphate is converted to mannose-1-phosphate by phosphomannomutase. nih.gov Finally, mannose-1-phosphate guanylyltransferase catalyzes the reaction between mannose-1-phosphate and guanosine triphosphate (GTP) to form GDP-D-mannose. nih.gov This series of reactions effectively channels glucose into the final stages of GDP-L-fucose synthesis.

Enzymatic Cascade from GDP-D-Mannose to GDP-L-Fucose

With the synthesis of GDP-D-mannose, the cell employs a specialized two-enzyme cascade to complete the transformation into GDP-L-fucose. This process involves a dehydration reaction followed by a combined epimerization and reduction. pnas.org

The first committed step in the conversion of GDP-D-mannose to GDP-L-fucose is catalyzed by GDP-mannose 4,6-dehydratase (GMD), also known as GDP-mannose 4,6-hydro-lyase. genecards.orgwikipedia.org This enzyme facilitates the conversion of GDP-D-mannose into the intermediate compound, GDP-4-keto-6-deoxy-D-mannose. plos.orgnih.gov The reaction involves the oxidation of the hydroxyl group at the C-4 position and the removal of a water molecule from C-5 and C-6, utilizing NADP+ as a cofactor. genecards.orgresearchgate.net

GMD is a homodimeric protein, with each subunit containing a binding site for both the NADP(H) cofactor and the GDP-mannose substrate. rcsb.org The catalytic mechanism is a prime example of the short-chain dehydrogenase/reductase (SDR) family of enzymes to which GMD belongs. rcsb.orgacs.org

A crucial aspect of GMD function is its regulation through feedback inhibition. The final product of the pathway, GDP-L-fucose, acts as a competitive inhibitor of GMD, binding to the same site as the substrate, GDP-D-mannose. rupress.orgrcsb.org This regulatory mechanism is highly conserved across species, from bacteria to humans, and serves to prevent the overaccumulation of GDP-L-fucose within the cell. researchgate.netoup.com

The final two steps in the de novo synthesis of GDP-L-fucose are catalyzed by a single bifunctional enzyme known as GDP-4-keto-6-deoxy-D-mannose 3,5-epimerase-4-reductase. researchgate.net This enzyme has several names in the literature, including WcaG in bacteria and FX protein or TSTA3 (Tissue-specific transplantation antigen 3) in humans. oup.comthermofisher.com It orchestrates a complex transformation of the GDP-4-keto-6-deoxy-D-mannose intermediate. nih.gov

The enzyme first catalyzes the epimerization at both the C-3 and C-5 positions of the hexose (B10828440) ring. researchgate.net This is followed by an NADPH-dependent reduction of the keto group at the C-4 position. oup.comebi.ac.uk The result of this intricate two-step reaction is the final product, GDP-L-fucose. nih.govnih.gov The bifunctional nature of this enzyme, housing both epimerase and reductase activities on a single polypeptide chain, has been unequivocally demonstrated. researchgate.net Studies have shown that the epimerization and reduction reactions are carried out independently, with epimerization possible even in the absence of the NADPH cofactor. researchgate.net

In some organisms, such as Arabidopsis thaliana, the interaction between GMD (termed MUR1) and the epimerase-reductase (AtFX/GER1) appears to be important for stabilizing the activity of GMD. nih.gov While both human and E. coli enzymes can utilize NADH to a small extent, NADPH is the preferred cofactor for the reductase activity. genome.jp

L-Fucose Salvage Pathway for GDP-L-Fucose Synthesis

Mechanisms of Extracellular L-Fucose Uptake and Intracellular Recycling

The salvage pathway begins with the transport of L-fucose into the cell. At least two mechanisms for the uptake of extracellular L-fucose have been identified in mammalian cells. plos.orgnih.gov One mechanism involves macropinocytosis, a process of cellular "drinking," which is triggered by the sensing of extracellular calcium. plos.orgresearchgate.net More recently, the glucose transporter 1 (GLUT1) has been identified as an efficient transporter for L-fucose. plos.orgresearchgate.net

Once inside the cell, or following its release from the lysosomal degradation of glycoproteins and glycolipids, free L-fucose enters the salvage pathway. mdpi.comoup.com The first step is the phosphorylation of L-fucose to L-fucose-1-phosphate by the enzyme fucokinase (FCSK). plos.orgnih.gov It is important to note that fucokinase specifically acts on the β-anomer of L-fucose. nih.gov Therefore, fucose mutarotase (B13386317) is required to convert the α-anomer, which is released from glycan degradation, into the usable β-form. nih.gov

The final step in the salvage pathway is the conversion of L-fucose-1-phosphate and GTP into GDP-L-fucose, a reaction catalyzed by GDP-fucose pyrophosphorylase (FPGT). plos.orgnih.gov This two-step enzymatic process efficiently reclaims free fucose, integrating it back into the metabolic pool for fucosylation reactions. nih.gov

Fucokinase (FCSK/FUK) Mediated Phosphorylation to L-Fucose-1-Phosphate

The salvage pathway for L-fucose utilization is initiated by the phosphorylation of β-L-fucose. nih.govresearchgate.net This critical first step is catalyzed by the enzyme fucokinase (FCSK), also known as L-fucose kinase (FUK). genecards.orgmybiosource.com FCSK belongs to the galacto-, homoserine, mevalonate, and phosphomevalonate (GHMP) kinase family. genecards.orgabbexa.com

The reaction involves the transfer of a phosphate (B84403) group from ATP to the anomeric hydroxyl group of β-L-fucose, yielding β-L-fucose-1-phosphate and ADP. researchgate.netgenecards.org This phosphorylation is essential for trapping fucose within the cell and preparing it for the subsequent step in the salvage pathway. researchgate.net Pathogenic variants in the FCSK gene can lead to a congenital disorder of glycosylation, characterized by defective fucosylation, highlighting the enzyme's importance in human health. researchgate.net

Table 1: Key Enzymes and Reactions in the L-Fucose Salvage Pathway

Enzyme Gene Substrates Products Pathway Step
Fucokinase FCSK / FUK β-L-fucose, ATP β-L-fucose-1-phosphate, ADP Phosphorylation researchgate.netgenecards.org
GDP-L-fucose Pyrophosphorylase FPGT / FKP β-L-fucose-1-phosphate, GTP GDP-β-L-fucose, Pyrophosphate Guanylylation hmdb.causbio.net
Fucose Mutarotase FUOM α-L-fucose β-L-fucose Anomeric Interconversion reactome.orguniprot.org

GDP-L-Fucose Pyrophosphorylase (FPGT/FKP) Conversion and Reaction Dynamics

Following phosphorylation, β-L-fucose-1-phosphate is converted to the activated sugar nucleotide, GDP-β-L-fucose. nih.govresearchgate.net This reaction is catalyzed by GDP-L-fucose pyrophosphorylase (FPGT), also referred to as fucose-1-phosphate guanylyltransferase or GDP-L-fucose diphosphorylase. usbio.net In some organisms, like Bacteroides fragilis, this enzyme is part of a bifunctional protein with fucokinase activity, known as FKP. rcsb.orgnih.gov

The reaction involves the condensation of β-L-fucose-1-phosphate with guanosine triphosphate (GTP), resulting in the formation of GDP-β-L-fucose and inorganic pyrophosphate. hmdb.causbio.net GDP-L-fucose is the final product of the salvage pathway and serves as the donor substrate for all fucosyltransferases, which incorporate fucose into glycoproteins and other glycoconjugates. hmdb.ca The enzyme primarily functions in the liver and kidney to salvage free L-fucose from the breakdown of glycoconjugates. hmdb.ca In Bacteroides fragilis, the Lys187 side chain in the pyrophosphorylase domain is proposed to facilitate the nucleophilic attack of fucose-1-phosphate on GTP. rcsb.org

Fucose Mutarotase (FUOM) Role in Anomeric Interconversion

L-fucose exists in two anomeric forms in solution: α-L-fucose and β-L-fucose. hmdb.caolink.com The salvage pathway specifically utilizes the β-anomer. reactome.orghmdb.caolink.com Fucose mutarotase (FUOM) is the enzyme responsible for catalyzing the interconversion between these two anomers. reactome.orgmaayanlab.cloudebi.ac.uk

While the interconversion of anomers can occur spontaneously in an aqueous environment, the enzymatic catalysis by FUOM significantly accelerates this process, ensuring an adequate supply of the β-L-fucose substrate for fucokinase. oup.com This facilitates the efficient utilization of fucose from various sources for incorporation into glycoproteins via the salvage pathway. maayanlab.cloudoup.com In some bacteria, FUOM proteins assemble into complex oligomeric structures to efficiently link fucose hydrolysis from glycans with its subsequent catabolism. maayanlab.cloud

Comparative Analysis of De Novo and Salvage Pathway Contributions and Interdependence

The de novo pathway, which synthesizes GDP-L-fucose from GDP-D-mannose, is considered the major route for cellular GDP-L-fucose production, contributing an estimated 90% of the total pool. nih.govresearchgate.net The salvage pathway, which recycles free L-fucose from extracellular sources or the lysosomal degradation of glycans, contributes the remaining 10%. nih.gov

Despite the salvage pathway being a minor contributor, studies have shown an interplay and mutual response between the two pathways. nih.govplos.org For instance, the inactivation of enzymes in the de novo pathway can influence the efficiency of the salvage pathway, and vice versa. nih.govplos.org The de novo pathway may regulate the salvage pathway by providing a substrate for it. nih.gov Free L-fucose for the salvage pathway can be sourced from the lysosomal degradation of glycans, where the enzyme FUCA1 removes α-fucose, which is then converted to the β-anomer by FUOM. nih.gov

Catabolic Pathways of L-Fucose in Biological Systems

In addition to its role in fucosylation, L-fucose can also be catabolized for energy. While a catabolic pathway for fucose has not been definitively identified in all mammalian cells, evidence suggests its existence in certain species and tissues. oup.com

L-Fucose Dehydrogenase (HSD17B14) as the Initial Enzyme in Degradation

The initial step in the catabolism of L-fucose is the oxidation of β-L-fucopyranose. expasy.org This reaction is catalyzed by L-fucose dehydrogenase. expasy.orgresearchgate.net Recent research has identified this enzyme in mammals as a member of the 17-β-hydroxysteroid dehydrogenase family, specifically HSD17B14. uw.edu.plresearchgate.net

This enzyme catalyzes the NADP+-dependent oxidation of β-L-fucose to L-fucono-1,5-lactone. expasy.orguniprot.orgmegazyme.com The α-anomer of L-fucose is not recognized by this enzyme. expasy.org While the enzyme shows the highest catalytic efficiency for L-fucose, it can also act on other sugars like D-arabinose and L-galactose, albeit with lower activity. uniprot.org

Downstream Metabolic Routes and End-Product Formation

Following its formation, L-fucono-1,5-lactone is unstable and spontaneously hydrolyzes to L-fuconate, although a specific lactonase may catalyze this step in some organisms. uw.edu.plexpasy.orgresearchgate.net Subsequent enzymatic steps convert L-fuconate to 2-keto-3-deoxy-L-fuconate. cdnsciencepub.com

In some biological systems, such as the bacterium Campylobacter, the catabolism of L-fucose proceeds through a five-step pathway to generate pyruvate (B1213749) and lactaldehyde. frontiersin.org The lactaldehyde is then further converted to lactate. frontiersin.org In porcine liver extracts, a pathway has been identified that can convert one mole of fucose to two moles of L-lactate. oup.com In Escherichia coli, L-fucose metabolism can lead to the formation of lactaldehyde, which is then converted to L-lactate. asm.org The complete elucidation of the downstream metabolic fate of L-fucose and its end products in mammals is still an area of active research. cdnsciencepub.com

Biological Functionality of Fucosylated Glycans and Beta L Fucose Derivatives in Glycobiology

Glycoconjugate Structural Diversity and Fucose Integration

Fucosylated glycan structures are widespread in nature and are integral to numerous physiological and pathological events. mdpi.com The addition of fucose, a deoxyhexose sugar, to glycoproteins, glycolipids, and other oligosaccharides significantly enhances their structural and functional diversity. frontiersin.orgnih.gov This process, known as fucosylation, is catalyzed by a family of enzymes called fucosyltransferases (FUTs) and results in the formation of various fucosylated epitopes with distinct biological activities. frontiersin.orgoup.com Fucose is unique among mammalian sugars due to its L-configuration and the absence of a hydroxyl group at the C-6 position. mdpi.comnih.gov It is typically found at the terminal positions of glycan chains or as part of the core structure. mdpi.comnih.gov

Core Fucosylation of N-Glycans (α1,6-Linkage)

Core fucosylation is a crucial post-translational modification that involves the attachment of a fucose residue to the innermost N-acetylglucosamine (GlcNAc) of N-glycans via an α1,6-linkage. nih.govacs.orgresearchgate.net This specific modification is catalyzed by a single enzyme, α1,6-fucosyltransferase (FUT8), which is located in the Golgi apparatus. acs.orgmdpi.comresearchgate.net The presence of this core fucose is vital for the proper functioning of many glycoproteins. ebi.ac.uk

The process of core fucosylation is highly regulated and is influenced by the structure of the N-glycan and the surrounding protein environment. acs.org While it was previously thought that the presence of a GlcNAc on the α1,3 mannose arm of the N-glycan was a prerequisite for FUT8 activity, recent studies have shown that FUT8 can catalyze core fucosylation of N-glycans lacking this residue, particularly within an appropriate protein or peptide context. nih.gov The addition of core fucose can significantly impact the conformation of the N-glycan, which in turn affects the biological activity of the glycoprotein (B1211001). beilstein-journals.org For instance, the absence of core fucose on IgG1 antibodies enhances their antibody-dependent cellular cytotoxicity (ADCC) by increasing their binding affinity to the FcγRIIIa receptor on immune effector cells. nih.gov

Table 1: Key Aspects of Core Fucosylation

AspectDescriptionKey EnzymeLinkageLocationBiological Significance
DefinitionAddition of fucose to the innermost GlcNAc of N-glycans. nih.govacs.orgresearchgate.netFUT8 acs.orgmdpi.comresearchgate.netα1,6-linkage nih.govacs.orgresearchgate.netGolgi apparatus acs.orgresearchgate.netEssential for the function of many glycoproteins. ebi.ac.uk
RegulationInfluenced by N-glycan structure and protein context. acs.orgImpacts antibody-dependent cellular cytotoxicity (ADCC). nih.gov
Substrate SpecificityCan fucosylate N-glycans lacking the α1,3-arm GlcNAc in certain contexts. nih.govPlays a role in growth factor receptor signaling. ebi.ac.uk
ImpactAffects the conformation and biological activity of glycoproteins. beilstein-journals.orgAlterations are linked to various diseases, including cancer. oup.com

Terminal Fucosylation of N-Glycans, O-Glycans, and Glycolipids

In contrast to core fucosylation, terminal fucosylation involves the addition of fucose to the outer ends of N-glycans, O-glycans, and glycolipids. mdpi.comresearchgate.net This type of fucosylation generates a wide variety of important glycan structures, including blood group antigens (A, B, H) and Lewis antigens (Lewis a, Lewis b, Lewis x, Lewis y). nih.govuzh.ch These terminal fucose residues are typically attached via α1,2, α1,3, or α1,4 linkages to galactose or GlcNAc residues. nih.gov

Terminal fucosylation plays a critical role in cell-cell recognition, host-microbe interactions, and inflammation. oup.com For example, the sialyl Lewis x (sLex) antigen, a terminal fucosylated structure, is a crucial ligand for selectins, a family of cell adhesion molecules involved in the recruitment of leukocytes to sites of inflammation. oup.comuzh.ch The expression of these terminal fucosylated structures is highly regulated and tissue-specific, contributing to the vast diversity of the glycome. medunigraz.at Unlike core fucosylation, which is carried out by a single enzyme, terminal fucosylation is performed by a larger family of fucosyltransferases with distinct substrate specificities. mdpi.com

Fucosyltransferase Enzyme Families and Catalytic Specificities

The synthesis of fucosylated glycans is orchestrated by a group of enzymes known as fucosyltransferases (FUTs). frontiersin.orgoup.com These enzymes catalyze the transfer of a fucose residue from a donor substrate, typically guanosine (B1672433) diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide. mdpi.com In mammals, there are 13 known FUTs, which are classified into different families based on the type of glycosidic linkage they form. mdpi.commdpi.com

Alpha(1,2)-Fucosyltransferases (FUT1, FUT2)

The α(1,2)-fucosyltransferase family includes FUT1 and FUT2. medunigraz.atmdpi.com These enzymes are responsible for adding fucose in an α1,2-linkage to terminal galactose residues, forming the H antigen, which is the precursor for the A and B blood group antigens. medunigraz.atuniprot.org FUT1 is primarily expressed in erythroid tissues, while FUT2 is found in secretory tissues, leading to the presence of ABH antigens in bodily fluids of "secretor" individuals. medunigraz.atuniprot.org Polymorphisms in the FUT1 and FUT2 genes can affect an individual's blood type and susceptibility to certain infections. nih.gov

Alpha(1,3/4)-Fucosyltransferases (FUT3, FUT4, FUT5, FUT6, FUT7, FUT9)

The α(1,3/4)-fucosyltransferase family is the largest and most diverse group of FUTs, comprising FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9. mdpi.comnih.gov These enzymes catalyze the addition of fucose in either an α1,3- or α1,4-linkage to GlcNAc residues. nih.gov

FUT3 (Lewis enzyme) and FUT5 can create both α1,3- and α1,4-linkages, leading to the synthesis of Lewis a (Lea) and Lewis x (Lex) antigens, respectively. oup.comresearchgate.net

FUT4 and FUT9 preferentially synthesize the Lex antigen by adding fucose in an α1,3-linkage to type 2 (Galβ1-4GlcNAc) chains. uniprot.orgnih.gov

FUT6 can also synthesize Lex. oup.com

FUT7 is primarily responsible for the synthesis of the sialyl Lewis x (sLex) antigen, which is critical for selectin-mediated cell adhesion. nih.govnih.gov

The specificities of these enzymes for different acceptor substrates contribute to the diverse array of Lewis-related antigens found on various cell types and in different tissues. oup.comcapes.gov.br

Alpha(1,6)-Fucosyltransferase (FUT8) and its Specificity in Core Fucosylation

As previously mentioned, α1,6-fucosyltransferase (FUT8) is the sole enzyme responsible for core fucosylation in mammals. researchgate.netmdpi.comresearchgate.net It specifically transfers a fucose residue from GDP-fucose to the innermost GlcNAc of N-glycans, forming an α1,6-linkage. mdpi.comoup.com The crystal structure of human FUT8 has revealed a unique catalytic mechanism and substrate recognition process. researchgate.netglycopedia.eu FUT8 possesses a catalytic domain and an SH3 domain that are crucial for its function. ebi.ac.uk

The activity of FUT8 is highly specific. While it was initially believed that the presence of a GlcNAc on the α1,3 arm of the N-glycan was an absolute requirement for its activity, it is now known that FUT8 can fucosylate high-mannose type N-glycans lacking this residue when they are part of a larger glycoprotein or peptide. acs.orgnih.gov This indicates that the protein context plays a significant role in modulating FUT8's substrate specificity. acs.org The critical role of FUT8 is underscored by the severe developmental defects and early lethality observed in FUT8 knockout mice. ebi.ac.ukrcsb.org

Table 2: Fucosyltransferase Enzyme Families

FamilyEnzymesLinkage FormedKey ProductsPrimary Function
α(1,2)-FucosyltransferasesFUT1, FUT2 medunigraz.atmdpi.comα1,2 medunigraz.atH antigen medunigraz.atuniprot.orgSynthesis of ABH blood group precursors. medunigraz.at
α(1,3/4)-FucosyltransferasesFUT3, FUT5 oup.comresearchgate.netα1,3 and α1,4 oup.comLewis a, Lewis x oup.comGeneration of Lewis antigens involved in cell adhesion and recognition. nih.gov
FUT4, FUT9 uniprot.orgnih.govα1,3 uniprot.orgLewis x uniprot.orgnih.gov
FUT6 oup.comα1,3 oup.comLewis x oup.com
FUT7 nih.govnih.govα1,3 nih.govsialyl Lewis x nih.govnih.gov
α(1,6)-FucosyltransferaseFUT8 researchgate.netmdpi.comresearchgate.netα1,6 mdpi.comoup.comCore fucosylated N-glycans mdpi.comEssential for proper glycoprotein folding and function. ebi.ac.uk

O-Fucosyltransferases (POFUT1, POFUT2) and Serine/Threonine Fucosylation

O-fucosylation is a distinct form of protein glycosylation where a fucose sugar is directly attached to the hydroxyl group of serine or threonine residues within specific protein domains. mdpi.com This modification is catalyzed by a family of enzymes known as protein O-fucosyltransferases (POFUTs), which are located in the endoplasmic reticulum (ER). mdpi.comwikipedia.org This localization is in contrast to most fucosyltransferases that reside in the Golgi apparatus and add fucose to existing glycan structures. mdpi.comscielo.br

Two of the most well-characterized members of this family are POFUT1 and POFUT2. mdpi.com POFUT1, also known as Peptide-O-fucosyltransferase 1, specifically transfers fucose from a GDP-β-L-fucose donor to serine or threonine residues within Epidermal Growth Factor-like (EGF) repeats that contain the consensus sequence Cys-X-X-X-X-Ser/Thr-Cys. wikipedia.orgiucr.orgmdpi.com POFUT2, on the other hand, is responsible for the O-fucosylation of Thrombospondin Type 1 Repeats (TSRs). mdpi.comiucr.orgwikipedia.org The transfer of fucose by these enzymes is an inverting mechanism, resulting in an α-O-linkage to the protein. wikipedia.orgwikipedia.org

The addition of O-fucose to proteins is not merely a decorative modification; it plays a critical role in the proper folding, stability, and function of the target proteins. mdpi.complos.org For instance, O-fucosylation by POFUT1 is essential for the correct processing and cell surface expression of the Notch receptor, a key regulator of cell fate decisions. plos.orgnih.gov O-fucosylated proteins are integral to a wide array of biological processes and their dysregulation is associated with various diseases, including cancer. mdpi.commdpi.com

Table 1: Comparison of POFUT1 and POFUT2

Feature POFUT1 POFUT2
Full Name Protein O-fucosyltransferase 1 Protein O-fucosyltransferase 2
Cellular Location Endoplasmic Reticulum mdpi.comwikipedia.org Endoplasmic Reticulum wikipedia.org
Substrate Domain Epidermal Growth Factor-like (EGF) repeats mdpi.comiucr.org Thrombospondin Type 1 Repeats (TSRs) mdpi.comiucr.org
Consensus Sequence Cys-X-X-X-X-Ser/Thr-Cys iucr.orgmdpi.com Cys-X-X-Ser/Thr-Cys iucr.org
Key Substrate Notch receptors mdpi.commdpi.com ADAMTS proteins mdpi.com
Biological Role Notch signaling, development pnas.orgfrontiersin.org Various biological events mdpi.com

Mechanisms of Glycan-Mediated Cell Recognition and Protein-Ligand Interactions

Fucosylated glycans are paramount in mediating cell recognition and the interactions between proteins and their ligands. patsnap.com These interactions are fundamental to a host of physiological and pathological processes.

Role in Cell Adhesion and Migration Processes, e.g., Selectin-Ligand Interactions

A prime example of the role of fucosylated glycans in cell adhesion is the interaction between selectins and their ligands, which is crucial for the trafficking of leukocytes to sites of inflammation. patsnap.comglycoforum.gr.jp Selectins are a family of carbohydrate-binding proteins (lectins) expressed on the surface of leukocytes (L-selectin), endothelial cells (E-selectin and P-selectin), and platelets (P-selectin). thieme-connect.com These selectins recognize and bind to specific fucosylated carbohydrate structures on opposing cells, initiating the tethering and rolling of leukocytes along the vascular endothelium, a prerequisite for their subsequent firm adhesion and migration into tissues. glycoforum.gr.jpnih.gov

The key ligand for selectins is P-selectin glycoprotein ligand-1 (PSGL-1), a mucin-like glycoprotein found on the surface of leukocytes. thieme-connect.comscielo.br The high-affinity interaction of PSGL-1 with P-selectin and E-selectin is dependent on the presence of specific O-glycans, notably the sialyl Lewis X (sLex) antigen. glycoforum.gr.jpscielo.br This structure is a tetrasaccharide containing fucose. For P-selectin binding, an additional modification, tyrosine sulfation near the N-terminus of PSGL-1, is also required. glycoforum.gr.jpnih.gov E-selectin, however, primarily requires the sialyl Lewis X determinant for binding. glycoforum.gr.jp The interaction between L-selectin and PSGL-1 also involves similar post-translational modifications. thieme-connect.com

Table 2: Selectins and their Ligand Interactions

Selectin Expressed on Key Ligand(s) Critical Glycan Determinant(s)
E-selectin Activated endothelium nih.gov PSGL-1, ESL-1, CD43, HCELL nih.gov Sialyl Lewis X glycoforum.gr.jp
P-selectin Activated endothelium, platelets thieme-connect.com PSGL-1 scielo.br Sialyl Lewis X, Tyrosine sulfation glycoforum.gr.jpnih.gov
L-selectin Leukocytes thieme-connect.com PSGL-1, GlyCAM-1, CD34, MAdCAM-1 Sialylated, fucosylated O-linked glycans thieme-connect.com

Impact on Host-Microbe Interactions and Pathogen Adherence

Fucosylated glycans on host cell surfaces serve as attachment sites for a variety of microbes, playing a critical role in both symbiotic relationships and pathogenesis. oup.commdpi.com The adherence of bacteria to the gastric mucosa is a crucial step for successful colonization and infection. frontiersin.org

A well-studied example is the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers. frontiersin.orgvumc.nl H. pylori expresses adhesins that specifically recognize and bind to fucosylated glycans on the surface of gastric epithelial cells. oup.comfrontiersin.org The blood-group antigen-binding adhesin (BabA) mediates interaction with fucosylated structures like the Lewis B and H-type 1 antigens. frontiersin.orgoup.com Another adhesin, the sialic acid-binding adhesin (SabA), recognizes sialyl-Lewis A and sialyl-Lewis X antigens. frontiersin.org Interestingly, some strains of H. pylori can also display Lewis X and Lewis Y antigens on their own lipopolysaccharide, a form of molecular mimicry that may help the bacterium evade the host immune system. vumc.nlmdpi.com

The ability of gut bacteria, such as Bacteroides thetaiotaomicron, to metabolize host-derived fucosylated glycans is also important for establishing a symbiotic relationship within the intestinal ecosystem. oup.commdpi.com

Modulation of Immune System Responses and Glycoengineering of Antibodies

Fucose plays a significant role in modulating the immune system. patsnap.comchemrxiv.org Core fucosylation, the addition of fucose to the N-glycans of proteins, can influence immune cell development and function. chemrxiv.orgwjgnet.com For example, altered fucosylation levels have been observed in autoimmune diseases like Systemic Lupus Erythematosus (SLE) and are linked to T-cell activation. wjgnet.com

A particularly impactful application of understanding fucose's role in immunity is in the glycoengineering of therapeutic antibodies. frontiersin.org The presence or absence of a core fucose residue on the N-glycans of the Fc (fragment crystallizable) region of Immunoglobulin G1 (IgG1) antibodies dramatically affects their effector functions. frontiersin.orgpnas.org Specifically, the removal of this fucose, a process known as afucosylation, leads to a significant enhancement of Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC). evitria.comwikipedia.orgbiointron.com

Afucosylated antibodies exhibit a much higher binding affinity for the FcγRIIIa receptor on Natural Killer (NK) cells, which are key effector cells in ADCC. frontiersin.orgbiointron.com This enhanced binding leads to more potent activation of NK cells and more efficient killing of target cells, such as cancer cells. evitria.comfrontiersin.org This has led to the development of several afucosylated monoclonal antibodies for cancer immunotherapy, including obinutuzumab, which has shown superior efficacy compared to its fucosylated counterpart, rituximab. biointron.com

Table 3: Impact of Fucosylation on IgG1 Antibody Function

Feature Fucosylated IgG1 Afucosylated IgG1
Core Fucose Present Absent wikipedia.org
Binding to FcγRIIIa Lower affinity frontiersin.orgpnas.org Higher affinity frontiersin.orgbiointron.com
ADCC Activity Standard frontiersin.org Enhanced evitria.comwikipedia.org
NK Cell Activation Standard frontiersin.org More potent evitria.com
Therapeutic Application Standard therapeutic antibodies Enhanced cancer immunotherapy wikipedia.orgbiointron.com

Participation in Developmental Signaling Pathways (e.g., Notch Receptor Fucosylation)

O-fucosylation is essential for the proper functioning of several developmental signaling pathways, most notably the Notch signaling pathway. pnas.orgfrontiersin.orgresearchgate.net The Notch pathway is a highly conserved cell-cell communication system that regulates cell fate determination, proliferation, and differentiation during embryonic development and in adult tissue homeostasis. researchgate.netmedlineplus.gov

The extracellular domain of Notch receptors is composed of multiple EGF-like repeats, many of which are O-fucosylated by POFUT1. mdpi.comfrontiersin.org This fucosylation is not merely a structural modification but is absolutely required for Notch function. wikipedia.orgpnas.orgglycoforum.gr.jp The absence of POFUT1 and, consequently, O-fucose on Notch, leads to a complete loss of Notch signaling, resulting in severe developmental defects and embryonic lethality in mice. nih.govpnas.org These defects are similar to those seen in embryos lacking key components of the Notch pathway. pnas.org

O-fucose on Notch serves as a substrate for further glycosylation by Fringe enzymes, which add an N-acetylglucosamine (GlcNAc) to the fucose. pnas.orgwikipedia.org This elongation of the O-fucose glycan modulates the ability of Notch to interact with its ligands, Delta and Jagged, thereby refining the signaling output. glycoforum.gr.jpwikipedia.org For instance, the presence of the elongated glycan can enhance signaling in response to Delta-like ligands while inhibiting signaling in response to Jagged-like ligands. glycoforum.gr.jpwikipedia.org Therefore, the fucosylation of Notch by POFUT1 is a critical regulatory node that governs the activity of this essential developmental pathway. plos.orgpnas.org

Research Tools and Analogues for Fucosylation Studies

Design and Synthesis of L-Fucose Analogues

The rational design of L-fucose analogues is centered on introducing specific chemical modifications to the fucose scaffold that disrupt its normal processing. The goal is to create molecules that are recognized by the cellular machinery but either cannot be fully utilized or act as inhibitors once processed. Strategies often involve replacing hydroxyl groups with fluorine or altering the core ring structure to prevent enzymatic transfer. These analogues are typically prepared through multi-step chemical or chemoenzymatic syntheses starting from more common sugars like D-mannose or L-galactose. wordpress.comgoogle.comnih.gov

Fluorinated L-fucose analogues are a prominent class of metabolic inhibitors designed to disrupt fucosylation. nih.govresearchgate.net The introduction of electron-withdrawing fluorine atoms at key positions, such as C2 or C6, destabilizes the oxocarbenium-like transition state that is necessary for the enzymatic transfer of fucose from its donor substrate, guanosine (B1672433) diphosphate (B83284) (GDP)-β-L-fucose. biorxiv.org

These analogues are often administered to cells in a peracetylated form, which enhances cell permeability. nih.gov Once inside the cell, non-specific esterases remove the acetyl groups, releasing the free fucose analogue. nih.gov This analogue is then processed by the salvage pathway, where it is converted into the corresponding GDP-fucose analogue. nih.govpnas.org These unnatural GDP-fucose analogues can then perturb fucosylation in two primary ways: by acting as competitive inhibitors for various fucosyltransferases (FUTs) or by functioning as feedback inhibitors of the de novo GDP-fucose biosynthesis pathway, thereby depleting the cell's natural donor substrate pool. biorxiv.orgnih.govpnas.org

Table 1: Key Fluorinated L-Fucose Analogues and their Reported Effects

Analogue Name Abbreviation Key Structural Feature Primary Mechanism of Action Reference
2-deoxy-2-fluoro-L-fucose 2FFuc Fluorine at C2 position Competitive inhibitor of FUTs; feedback inhibitor of de novo pathway. nih.govpnas.org nih.govpnas.org
6,6-difluoro-L-fucose - Two fluorine atoms at C6 position Potent inhibitor of cell proliferation; weaker inhibitor of FUT8. nih.govacs.org nih.govacs.org
6,6,6-trifluoro-L-fucose Fucostatin Three fluorine atoms at C6 position Significant inhibitor of cell proliferation; weaker inhibitor of FUT8. nih.govnih.govpnas.org nih.govnih.govpnas.org

Carbafucose represents a mechanism-inspired class of inhibitors where the endocyclic ring oxygen is replaced with a methylene (B1212753) (CH₂) group. nih.govnih.gov This fundamental alteration of the pyranose ring structure makes it impossible for the molecule to form the oxocarbenium ion transition state required by fucosyltransferases to transfer the sugar to an acceptor molecule. nih.govresearchgate.netacs.org

The design of β-L-carbafucose allows it to be recognized and processed by the fucose salvage pathway enzymes, leading to the intracellular formation of GDP-carbafucose. nih.govnih.gov However, because GDP-carbafucose is an incompetent substrate for all fucosyltransferases, it acts as a potent inhibitor, effectively blocking the fucosylation of glycoproteins. nih.govnih.gov The enantioselective synthesis of β-L-carbafucose has been developed to ensure it can act as a metabolic precursor for the salvage pathway. pnas.org This synthesis can start from precursors such as a protected hydroxyacetone (B41140) derivative and an L-ribose-derived aldehyde. pnas.org Further derivatives, such as 2-deoxy-2-fluoro-carbafucose, have also been created to combine the features of both carbafucoses and fluorinated analogues. pnas.org

Investigating the Impact of Analogues on Fucosylation Pathways and Cellular Processes

L-fucose analogues serve as invaluable research tools to probe the consequences of inhibiting fucosylation. Once an analogue like peracetylated 2-deoxy-2-fluoro-L-fucose enters a cell, it is converted to GDP-2F-Fuc via the salvage pathway. nih.govnih.gov The accumulation of this and other unnatural GDP-fucose analogues leads to a global reduction in cellular fucosylation. nih.govresearchgate.net This occurs through direct competition with the natural GDP-fucose for binding to fucosyltransferases and through feedback inhibition of the de novo pathway, which synthesizes GDP-fucose from GDP-mannose. nih.govnih.govnih.gov The accumulation of GDP-carbafucose has been shown to inhibit the de novo biosynthesis of GDP-fucose, leading to a decrease in its intracellular levels. nih.gov

The impact of these inhibitors extends to various cellular processes. For instance, studies comparing different fluorinated analogues revealed that 6,6-difluoro-L-fucose and 6,6,6-trifluoro-L-fucose exhibit significant inhibitory activity against the proliferation of human colon cancer cells and endothelial cells, while 2-deoxy-2-fluoro-L-fucose had no apparent effect on the proliferation of the cell lines tested. nih.govnih.govacs.org This suggests that different analogues may target distinct fucosylation-dependent pathways or enzymes. The reduction of core fucosylation on antibodies, which can be achieved with these analogues, is a key strategy for enhancing their antibody-dependent cell-mediated cytotoxicity (ADCC), a desirable trait for therapeutic antibodies used in cancer treatment. nih.govnih.gov

Table 2: Impact of L-Fucose Analogues on Fucosylation and Cellular Events

Analogue Pathway Interaction Observed Cellular Impact Reference
2-deoxy-2-fluoro-L-fucose Converted to GDP-2F-Fuc via salvage pathway; inhibits FUTs and de novo synthesis. nih.govnih.gov Reduces core fucosylation of IgG; no significant effect on proliferation in some cancer cell lines. nih.govnih.gov nih.govnih.gov
6,6,6-trifluoro-L-fucose Converted to GDP-analogue via salvage pathway. nih.gov Significantly inhibits proliferation of human colon cancer and endothelial cells. nih.govnih.gov nih.govnih.gov
β-L-carbafucose Converted to GDP-carbafucose via salvage pathway; inhibits de novo synthesis. nih.govnih.gov Potently blocks cell surface fucosylation and core fucosylation of antibodies without being incorporated. nih.gov nih.gov

Elucidation of Structure-Activity Relationships for Fucosylation Inhibition

Structure-activity relationship (SAR) studies are crucial for optimizing the design of fucosylation inhibitors. These studies reveal how specific chemical modifications influence an analogue's potency and mechanism of action.

A key finding is that the position of fluorination dramatically affects biological activity. While GDP-2-deoxy-2-fluoro-L-fucose is a known inhibitor of several fucosyltransferases, including FUT8 (the enzyme responsible for core fucosylation), analogues fluorinated at the C6 position, such as GDP-6,6-difluoro-L-fucose and GDP-6,6,6-trifluoro-L-fucose, are much weaker inhibitors of FUT8 specifically. nih.govacs.org However, the parent C6-fluorinated fucose analogues are more potent inhibitors of cancer cell proliferation. nih.govacs.org This disparity suggests that the antiproliferative effects of 6-fluorinated fucoses are not primarily mediated through FUT8 inhibition but likely through the inhibition of other fucosyltransferases or key enzymes in the de novo GDP-fucose biosynthetic pathway. researchgate.netnih.gov

The replacement of the endocyclic oxygen with a methylene group in carbafucose represents a more profound structural change. This modification renders the resulting GDP-carbafucose completely inert to transfer by fucosyltransferases because the formation of an oxocarbenium ion is impossible. nih.govacs.org This makes carbafucose a broad and potent inhibitor of fucosylation, acting on multiple fucosyltransferases by depleting the usable GDP-fucose pool and providing an untransferable alternative. pnas.orgnih.gov

Table 3: Structure-Activity Relationship Highlights for L-Fucose Analogues

Structural Modification Position Effect on Activity Implied Mechanism Reference
Single Fluorine C2 Moderate inhibition of FUTs; weak anti-proliferative effect. Destabilizes oxocarbenium transition state; competitive FUT inhibition. biorxiv.orgnih.gov biorxiv.orgnih.gov
Di- or Tri-fluorination C6 Weak inhibition of FUT8; strong anti-proliferative effect. Likely targets other FUTs or enzymes in the de novo pathway. nih.govacs.org nih.govacs.org
Ring Oxygen Replacement - Complete inability to act as a substrate; potent fucosylation inhibitor. Prevents formation of the oxocarbenium ion transition state. nih.govacs.org nih.govacs.org

Analytical Techniques for Beta L Fucose and Fucosylated Compounds in Research

Quantitative and Qualitative Analysis of L-Fucose and its Derivatives

The analysis of L-fucose and its derivatives involves methods that can determine both the amount and the identity of these molecules. These techniques are foundational for more complex glycan analysis.

Spectrophotometric and colorimetric assays are widely used for the rapid quantification of free L-fucose. These methods are often based on enzymatic reactions that produce a colored or light-absorbing product.

One common method is the cysteine–sulfuric acid assay, which can quantify L-fucose content in hydrolyzed solutions. mdpi.com In this assay, the sample is mixed with diluted sulfuric acid and heated, followed by the addition of an L-cysteine solution. mdpi.com The absorbance is measured at two wavelengths, 396 nm and 430 nm, to exclude potential interference from other hexoses. mdpi.com However, polyphenols from sources like algae can interfere with this colorimetric determination. mdpi.com

Another approach involves the use of L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone, with the concomitant reduction of NAD⁺ to NADH. The resulting NADH can then be measured spectrophotometrically at 340 nm. biorxiv.orgnih.gov This enzymatic reaction can be coupled with other reactions to produce a colored product. For instance, NADH can reduce Cu²⁺ to Cu¹⁺, which then forms a colored complex with neocuproine, absorbing maximally at 455 nm. nih.gov This method is highly reliable and rapid, with the color remaining stable for at least two hours. nih.gov It has been shown to be linearly proportional to fucose concentrations from 16 to 179 nmol. nih.gov

A commercially available L-fucose assay kit utilizes this principle, providing a simple and rapid method for measuring L-fucose in various samples, including plant extracts and biological materials. megazyme.commegazyme.com The assay has a linear range of 0.5 to 100 µg of L-fucose and a reaction time of approximately 10 minutes. megazyme.com

A formazan (B1609692) reduction assay coupled with fucose dehydrogenase also offers a colorimetric method for fucose detection. biorxiv.org In this system, the oxidation of L-fucose by fucose dehydrogenase produces NADPH, which in turn reduces a formazan dye, resulting in a visible color change. biorxiv.org This assay has a limit of detection below 20 mg/L for 2'-fucosyllactose (B36931) (2'-FL). biorxiv.org

Table 1: Comparison of Spectrophotometric and Colorimetric Assays for L-Fucose

Assay MethodPrincipleWavelength (nm)Key Features
Cysteine–Sulfuric Acid Assay Acid-catalyzed reaction with cysteine. mdpi.com396 and 430Excludes interference from other hexoses. mdpi.com
L-Fucose Dehydrogenase/NADH Enzymatic oxidation of L-fucose. biorxiv.orgnih.gov340Specific for L-fucose. megazyme.com
L-Fucose Dehydrogenase/Neocuproine Enzymatic reaction coupled with copper reduction. nih.gov455Stable color development. nih.gov
Formazan Reduction Assay Enzymatic reaction coupled with formazan dye reduction. biorxiv.org500Visible color change, high throughput potential. biorxiv.org

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation, identification, and quantification of fucose-containing compounds. ucd.ie These methods offer high resolution and sensitivity, allowing for the analysis of complex mixtures. nih.gov

Different HPLC modes can be employed for fucose analysis. Normal-phase chromatography has been shown to be effective in retaining and resolving fucose in both standard solutions and plasma samples. utas.edu.au For instance, a Shodex Asahipak NH2P-50 4E column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) can be used. utas.edu.au Reversed-phase HPLC is also utilized, often after derivatization of the glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), to enhance detection sensitivity. thermofisher.com

Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for separating glycans based on both size and structure, providing the added benefit of separating structural isomers. thermofisher.com HILIC can be used for both native and reductively aminated glycans. thermofisher.com

Following separation by HPLC, various detectors can be used for quantification. Refractive index (RI) detectors are universal detectors for carbohydrates. ucd.ie However, for more sensitive and specific detection, fluorescence detectors are commonly used with labeled glycans. thermofisher.com A charged aerosol detector (CAD) can also be employed for the analysis of fucose. utas.edu.au

The analysis of monosaccharide composition from polysaccharides like fucoidan (B602826) often involves acid hydrolysis to release the individual monosaccharides, followed by HPLC analysis. scispace.comekb.eg For example, fucoidan can be hydrolyzed with trifluoroacetic acid (TFA), and the resulting monosaccharides can be identified and quantified by HPLC. scispace.com

Table 2: HPLC Methods for Fucose and Fucosylated Compound Analysis

HPLC ModeColumn ExampleMobile Phase ExampleDetection MethodApplication
Normal-Phase Shodex Asahipak NH2P-50 4E utas.edu.au5 mM ammonium acetate pH 4.75 and acetonitrile (20:80) utas.edu.auCharged Aerosol Detector (CAD) utas.edu.auFucose in plasma. utas.edu.au
Reversed-Phase Not specifiedNot specifiedFluorescenceDerivatized oligosaccharides. nih.gov
HILIC Not specifiedNot specifiedFluorescence, MSNative and labeled glycans. thermofisher.comaspariaglycomics.com
Ligand Exchange Agilent Hi-Plex H ekb.eg0.005 M H₂SO₄ ekb.egRefractive Index (RI) ekb.egMonosaccharide composition of fucoidan. ekb.eg

Mass spectrometry (MS) has become an indispensable tool for the detailed structural analysis of glycans due to its high sensitivity and ability to analyze complex mixtures. nih.govthermofisher.com MS can provide information on glycan sequence, branching patterns, and substituent locations. thermofisher.com

Tandem mass spectrometry (MS/MS) is crucial for elucidating the structure of fucosylated glycans. aspariaglycomics.com Collision-induced dissociation (CID) of protonated glycopeptides can reveal differences in fragmentation patterns between antenna-fucosylated (α1,3/4) and core-fucosylated (α1,6) glycans. acs.orgacs.org This allows for the reliable determination of fucosylation levels in pathological conditions. acs.orgacs.org

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS is another valuable technique, particularly for the analysis of released and derivatized glycans. nih.gov Post-source decay (PSD) MALDI-TOF MS can provide information about the carbohydrate sequence and species by detecting ions from the cleavage of glycosidic bonds. nih.gov

To enhance the sensitivity and obtain linkage information, glycans are often derivatized before MS analysis. Permethylation is a common derivatization strategy that increases the hydrophobicity of glycans, allowing for their separation by reversed-phase LC, and promotes cross-ring and double glycosidic cleavages during fragmentation, which is important for determining linkage and branching. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural and conformational analysis of fucosylated compounds. researchgate.netnih.gov While MS provides information on composition and connectivity, NMR is uniquely suited to determine the anomeric configuration (α or β) and the specific linkage positions of fucose residues within a glycan. nih.govnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose. 1D ¹H NMR spectra can provide initial information on the anomeric protons, which have characteristic chemical shifts. nih.govoup.com 2D experiments, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign all the proton signals and determine the sequence and glycosidic linkages. oup.com For example, NOESY experiments can reveal through-space interactions between protons on adjacent sugar residues, providing direct evidence for their linkage. oup.com

NMR has been instrumental in characterizing the structure of complex fucosylated glycans from various sources. For instance, the analysis of fucosylated N-glycans from mushrooms by ¹H NMR, in combination with MS and glycosidase digestion, revealed the presence of L-fucose in an α1,6-linkage to an α1,6-mannose residue. researchgate.netnih.gov Similarly, NMR analysis of urinary fucosyl glycoasparagines in fucosidosis patients identified fucose residues α-1,6-linked to the core GlcNAc, as well as α-1,3-linked to peripheral GlcNAc and α-1,2-linked to galactose. nih.gov

Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD)-NMR and Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) can be used to study the interaction of fucosylated ligands with proteins, identifying the specific glycan residues in close contact with the protein receptor and determining the conformation of the bound ligand. oup.com

Glycan Profiling and Fucosylation Linkage Analysis

Glycan profiling aims to provide a comprehensive picture of the glycosylation patterns in a biological sample. Analyzing the specific linkages of fucose is a critical aspect of this profiling.

Lectin-based assays are a valuable tool for assessing fucosylation due to the specific binding of lectins to particular carbohydrate structures. nih.govmdpi.com These assays can be performed in various formats, including lectin blotting, enzyme-linked immunosorbent assays (ELISA), and microarrays. mdpi.com

Specific lectins are used to detect different fucose linkages. For example:

Aleuria aurantia (B1595364) lectin (AAL) binds broadly to fucose residues, with a preference for α1,3- and α1,6-linked fucose. chemrxiv.org

Lens culinaris agglutinin (LCA) recognizes α1,6-linked fucose in the context of a core fucosylated N-glycan. nih.gov

Aspergillus oryzae lectin (AOL) also binds to core fucose. chemrxiv.org

Ulex europaeus agglutinin I (UEA-I) is specific for α1,2-linked fucose. wjgnet.com

Lotus tetragonolobus lectin (LTA) has a preference for α1,3-linked fucose. nih.gov

These lectins can be labeled with fluorescent tags or enzymes for detection. nih.govresearchgate.net In a reverse lectin-based ELISA, a lectin is coated on a microplate to capture specific fucosylated glycoproteins from a crude sample, which are then detected with an antibody against the protein of interest. acs.org This method can specifically detect changes in glycosylation rather than just protein abundance. acs.org

Flow cytometry, combined with fluorescently labeled lectins, is a powerful technique for analyzing the fucosylation status of cell surfaces. creative-biolabs.com This method allows for the quantification of fucosylated glycans on different cell populations. chemrxiv.orgfrontiersin.org For example, flow cytometry with AAL and AOL lectins has been used to assess the inhibition of fucosylation in different cell lines. chemrxiv.org Similarly, UEA-I and AAL have been used in flow cytometry to show an increase in α1,2- and α1,3-/α1,4-fucosylation in certain cancer cell lines. wjgnet.com This technique is also employed to analyze the expression of specific fucosylated epitopes, such as H-antigen and Lewis Y, on the surface of head and neck tumor cells. nih.gov

Table 3: Lectins Used for Fucosylation Analysis

LectinAbbreviationBinding SpecificityCommon Applications
Aleuria aurantia lectin AALα-linked fucose (prefers α1,3 and α1,6) chemrxiv.orgWestern blotting, Flow cytometry, ELISA wjgnet.comresearchgate.netacs.org
Lens culinaris agglutinin LCAα1,6-linked core fucose chemrxiv.orgnih.govFlow cytometry, ELISA chemrxiv.orgnih.gov
Aspergillus oryzae lectin AOLCore fucose chemrxiv.orgFlow cytometry, Western blotting chemrxiv.orgwjgnet.com
Ulex europaeus agglutinin I UEA-Iα1,2-linked fucose nih.govwjgnet.comFlow cytometry, ELISA nih.govwjgnet.com
Lotus tetragonolobus lectin LTAα1,3-linked fucose nih.govELISA nih.gov

Enzymatic Digestion and Glycosidase Specificity for Linkage Identification

Enzymatic digestion is a cornerstone for the structural elucidation of fucosylated glycans, relying on the specificity of glycosidases to cleave distinct glycosidic linkages. This process allows researchers to deduce the anomeric and linkage positions of fucose residues within a complex glycan structure.

A variety of α-L-fucosidases with differing specificities are employed for this purpose. For instance, some fucosidases are highly specific for a single linkage type, such as α1-2, while others exhibit broader specificity, cleaving multiple linkage types like α1-2, α1-4, and α1-6. neb.com The choice of enzyme or a combination of enzymes is critical for accurately mapping the fucosylation pattern of a glycoprotein (B1211001) or oligosaccharide.

Research has focused on characterizing and even engineering fucosidases to enhance their utility. For example, studies have compared the substrate specificities of human α-L-fucosidase (FucA1) with bacterial α-L-fucosidases from Lactobacillus casei (AlfC) and Bacteroides fragilis (BfFuc). nih.gov These investigations revealed that FucA1 was uniquely capable of removing core fucose from certain intact glycoproteins, a task the bacterial enzymes could only accomplish after the outer glycan structures were removed by other endoglycosidases. nih.gov

The development of novel enzymatic assays has also advanced the field. A low-cost, paper-based enzymatic assay has been created for the rapid analysis of fucosylation with linkage specificity. biorxiv.orgbiorxiv.org This method utilizes linkage-specific fucosidases immobilized on a paper device. The release of L-fucose is then detected through a coupled reaction with fucose dehydrogenase, resulting in a colorimetric signal. biorxiv.orgbiorxiv.org This assay has demonstrated the ability to distinguish between different fucose linkages, such as α-1,2 and α-1,3, and can detect fucosylated compounds in complex biological matrices like human milk. biorxiv.org

The specificity of these enzymes is paramount. For example, α1-2,4,6 Fucosidase O is a broad-spectrum exoglycosidase that can hydrolyze terminal α1-2, α1-4, and α1-6 linked fucose residues, although it shows higher efficiency for the α1-6 linkage. neb.com In contrast, other fucosidases may be strictly specific to α1-2 linkages. The presence of other modifications on the glycan can also influence enzyme activity. For instance, PNGase F, an enzyme commonly used to release N-linked glycans, is unable to cleave glycans if the innermost GlcNAc residue is linked to an α1-3 fucose, a modification common in plant and some insect glycoproteins. neb.com

Site-directed mutagenesis has been employed to alter the substrate specificity of glycosidases. By modifying key amino acid residues in the active site of a β-glycosidase from the thermophilic archaeon Sulfolobus solfataricus, researchers were able to create enzymes with broadened specificities, demonstrating the potential for tailoring enzymes for specific analytical applications. researchgate.net

Interactive Table: Specificity of Selected Fucosidases

EnzymeSourceLinkage SpecificityNotes
α1-2,4,6 Fucosidase O Omnitrophica bacterium (recombinant)α1-2, α1-4, α1-6More efficient at cleaving α1-6 linkages. neb.com
Human α-L-fucosidase (FucA1) HumanCore α1-6 fucoseCan remove core fucose from some intact glycoproteins. nih.gov
AlfC Lactobacillus caseiCore α1-6 fucoseRequires prior removal of outer sugar residues. nih.gov
BfFuc Bacteroides fragilisCore α1-6 fucoseRequires prior removal of outer sugar residues. nih.gov
α-L-fucosidase Bovine KidneyCore α1-6 fucoseLow activity, requires long incubation times. nih.gov
α1-2 Fucosidase [Source not specified]α1-2Specific for α1-2 linkages. neb.com

Advanced Bioanalytical Methodologies for Complex Biological Matrices

The analysis of β-L-fucose and fucosylated compounds in complex biological matrices such as serum, milk, and cell lysates presents significant challenges due to the low abundance and high complexity of these molecules. acs.orgresearchgate.net To address this, a range of advanced bioanalytical methodologies have been developed, often coupling sophisticated separation techniques with sensitive detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) based methods are at the forefront of fucosylated compound analysis. These techniques offer high sensitivity and specificity, allowing for the identification and quantification of specific fucosylated glycan structures. For instance, a "one-step" strategy for the global characterization of the core-fucosylated glycoproteome has been developed. acs.orgnih.gov This method utilizes a mutant endoglycosidase to selectively label core-fucosylated peptides, which are then enriched and analyzed by LC-MS/MS. acs.orgnih.gov This approach has successfully identified over a thousand core-fucosylated sites in cancer cell lines. nih.gov

Immuno-capture extraction (ICE) coupled with HPLC/MS/MS provides a highly specific method for quantifying fucosylated biomarkers in biological fluids. researchgate.net This technique uses monoclonal antibodies to selectively capture target molecules, such as Fucosyl Monosialoganglioside (Fuc-GM1), from complex matrices like human serum and whole blood. This eliminates background interference and allows for sensitive quantification, with lower limits of quantification in the nanogram per milliliter range. researchgate.net

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is another powerful technique for the analysis of fucosylated glycans. nih.gov In this method, glycans are released from glycoproteins, derivatized with a fluorescent tag, and then separated by capillary electrophoresis. The high resolving power of CE allows for the separation of different glycoforms, and LIF detection provides excellent sensitivity. This method has been used to quantify the level of fucosylation on therapeutic antibodies. nih.gov

Lectin-based assays are also widely used for the analysis of fucosylated compounds. Lectins are proteins that bind specifically to certain carbohydrate structures. Lectin microarrays and lectin-based affinity chromatography can be used to enrich and detect fucosylated glycoproteins. researchgate.net For example, Lens culinaris agglutinin (LCA) is a lectin that specifically binds to core fucose on N-glycans and is frequently used to assess fucosylation levels. researchgate.net

The development of novel enzymatic assays , as mentioned previously, also contributes to the advanced bioanalytical toolbox. A paper-based colorimetric assay, for instance, offers a rapid, low-cost, and portable method for detecting fucosylated compounds with linkage specificity in complex fluids like human milk and urine. biorxiv.orgbiorxiv.org This assay relies on the specific action of fucosidases and the subsequent enzymatic detection of released fucose. biorxiv.orgbiorxiv.org

Furthermore, strategies involving metabolic labeling with fucose analogs, such as 2-deoxy-2-fluoro-L-fucose (2FF), coupled with quantitative proteomics, allow for the investigation of global changes in fucosylation within cellular systems. nih.gov

Interactive Table: Advanced Bioanalytical Methodologies for Fucosylated Compounds

MethodologyPrincipleApplication ExamplesKey Advantages
LC-MS/MS Separation by liquid chromatography followed by mass analysis.Global characterization of core-fucosylated glycoproteomes. acs.orgnih.govHigh sensitivity, specificity, and structural information.
ICE-HPLC/MS/MS Immunocapture enrichment followed by HPLC and mass spectrometry.Quantification of Fuc-GM1 biomarkers in serum and blood. researchgate.netHigh specificity and sensitivity for target molecules.
CE-LIF Separation of fluorescently labeled glycans by capillary electrophoresis.Quantifying fucosylation levels of therapeutic antibodies. nih.govHigh resolution and sensitivity.
Lectin Microarrays Specific binding of lectins to carbohydrate structures.Detection and profiling of fucosylated glycoproteins. researchgate.netHigh-throughput analysis of glycan profiles.
Paper-based Enzymatic Assay Linkage-specific enzymatic release of fucose with colorimetric detection.Rapid detection of fucosylated compounds in milk and urine. biorxiv.orgbiorxiv.orgLow-cost, rapid, and portable.
Metabolic Labeling with Quantitative Proteomics Incorporation of fucose analogs into cellular glycans followed by MS analysis.Studying global fucosylation changes in cells. nih.govProbing dynamic changes in glycosylation.

Comparative Glycobiology and Taxonomic Perspectives of Fucosylation

Fucosylation Landscape in Mammalian Systems

In mammals, fucose is a relatively common component of glycan modifications, found in a significant percentage of oligosaccharides. nih.gov It is incorporated into glycoproteins and glycolipids by a family of 13 fucosyltransferases (FUTs). nih.govnih.gov These enzymes utilize a nucleotide-charged form of fucose, GDP-fucose, as the donor substrate. nih.govwikipedia.org The synthesis of GDP-fucose in mammals occurs through two primary pathways: the de novo pathway, which converts GDP-mannose and accounts for the majority of production, and the salvage pathway, which utilizes free fucose. oup.comnih.gov

Mammalian fucosylation can be broadly categorized based on the linkage and position of the fucose residue. The primary types include core fucosylation and terminal fucosylation, which are catalyzed by different sets of FUTs localized in the Golgi apparatus, while O-fucosylation occurs in the endoplasmic reticulum. nih.govmdpi.com

Core Fucosylation: This is the most common type of fucose modification on N-glycans, involving the addition of an α1,6-linked fucose to the innermost N-acetylglucosamine (GlcNAc) residue of the N-glycan core. nih.gov Fucosyltransferase 8 (FUT8) is the sole enzyme responsible for this modification. nih.govacs.org Core fucosylation is critical for various physiological processes, and its absence can lead to severe developmental defects. nih.gov It plays a significant role in modulating the function of glycoproteins, including growth factor receptors like EGFR and TGF-β receptors, and integrins, thereby influencing cell signaling, adhesion, and migration. wjgnet.compnas.org

Terminal Fucosylation: This process involves the addition of fucose to the outer ends of oligosaccharide chains. nih.gov Ten different fucosyltransferases (FUT1–7 and FUT9–11) are responsible for creating terminal fucose linkages, such as α1,2, α1,3, and α1,4. nih.gov These modifications lead to the formation of important structures like the ABO blood group antigens and Lewis antigens. oup.comnih.gov

α1,2-Fucosylation: Catalyzed by FUT1 (H-transferase) and FUT2 (Secretor transferase), this modification creates the H antigen, which is the precursor for the A and B blood group antigens. oup.com

α1,3/α1,4-Fucosylation: These linkages are responsible for synthesizing Lewis antigens (e.g., Lewis a, Lewis b, Lewis x, Lewis y), which are crucial for cell adhesion processes, including the selectin-mediated attachment of leukocytes to endothelial cells during inflammation. oup.comnih.gov

O-Fucosylation: A less common but vital type of fucosylation where fucose is directly attached to serine or threonine residues on proteins within specific domains like epidermal growth factor-like (EGF) repeats and thrombospondin type 1 repeats (TSRs). mdpi.com This modification is mediated by protein O-fucosyltransferases (e.g., POFUT1 and POFUT2) in the endoplasmic reticulum and is essential for the proper function of proteins involved in signaling pathways, such as the Notch signaling pathway, which is critical during development. nih.govmdpi.com

Biological Roles of Fucosylation in Mammals:

Immunity: Fucosylated glycans are integral to the immune system. wjgnet.com Selectin ligands on leukocytes are fucosylated, enabling their adhesion to the endothelium, a critical step in the inflammatory response. oup.com Core fucosylation of IgG antibodies significantly reduces their binding to the FcγRIIIa receptor on natural killer (NK) cells, thereby downregulating antibody-dependent cell-mediated cytotoxicity (ADCC). nih.gov This has led to the development of defucosylated therapeutic antibodies with enhanced killing activity against cancer cells. wikipedia.org

Development: Fucosylation is essential for normal mammalian development. nih.gov FUT8, POFUT1, and POFUT2 are all indispensable for proper development in mice. nih.gov Fucosylated glycans are involved in fertilization, where they facilitate sperm-egg binding, and in early embryonic cell-cell adhesion. nih.gov O-fucosylation of Notch receptors is critical for developmental signaling. researchgate.net

Cancer: Aberrant fucosylation is a hallmark of many cancers. researchgate.net Increased core fucosylation, often due to elevated FUT8 expression, is observed in cancers like hepatocellular carcinoma (HCC), non-small cell lung cancer, and melanoma, and is associated with tumor progression, metastasis, and poor prognosis. wjgnet.comnih.gov Core fucosylation can enhance signaling through growth factor receptors like EGFR and TGF-β, promoting cancer cell proliferation and invasion. pnas.orgnih.gov Altered expression of fucosylated antigens like sialyl Lewis x (sLeˣ) and sialyl Lewis a (sLeᵃ) on cancer cells facilitates their metastasis by mediating adhesion to selectins on endothelial cells. nih.gov Fucosylated biomarkers, such as core-fucosylated alpha-fetoprotein (AFP-L3), are used in the clinical diagnosis of HCC. acs.org

Host-Microbe Interactions: Fucosylated structures on the surface of host epithelial cells, such as Lewis b antigen, can act as receptors for pathogens. nih.gov For example, Helicobacter pylori uses the Lewis b antigen to attach to the gastric lining. nih.gov

Table 1: Key Fucosyltransferases in Mammalian Systems

Enzyme Family Enzyme(s) Linkage Location Key Substrates/Structures Biological Significance
Core Fucosylation FUT8 α1,6 Golgi N-glycan core (innermost GlcNAc) Development, IgG activity modulation, cancer progression. nih.govfrontiersin.org
Terminal Fucosylation FUT1, FUT2 α1,2 Golgi H antigen (precursor to A/B blood types). oup.com Blood group determination, host-microbe interactions. nih.gov
FUT3, FUT4, FUT5, FUT6, FUT7, FUT9 α1,3 / α1,4 Golgi Lewis antigens (Leᵃ, Leᵇ, Leˣ, Leʸ), Sialyl Lewis antigens. nih.govoup.com Leukocyte rolling and adhesion, inflammation, cancer metastasis. oup.comresearchgate.net

| O-Fucosylation | POFUT1, POFUT2 | O-linked | Endoplasmic Reticulum | EGF repeats, Thrombospondin repeats (TSRs). mdpi.com | Notch signaling, embryonic development. nih.govresearchgate.net |

Fucosylation Patterns and Roles in Bacterial Species

Fucosylation is not exclusive to eukaryotes; it is also a significant modification in prokaryotes, where fucosylated glycans play crucial roles in host-pathogen interactions, immune evasion, and structural integrity. Bacteria can synthesize their own fucosylated structures and, in some cases, utilize fucose from their host environment.

Bacterial Fucosylated Structures: Bacterial fucosylation is diverse, with fucose being incorporated into various cell surface glycoconjugates:

Lipopolysaccharide (LPS): In many Gram-negative bacteria, the O-antigen chain of LPS can be decorated with fucose. This modification can be critical for virulence and for protection against the host's immune system.

Capsular Polysaccharides (CPS): The capsules of many pathogenic bacteria, which act as a protective outer layer, can be fucosylated. This contributes to the serotype diversity of the bacterium and helps in evading phagocytosis.

Glycoproteins: While less common than in eukaryotes, some bacterial proteins are glycosylated, and these glycans can contain fucose.

Roles in Host-Pathogen Interactions:

Molecular Mimicry and Immune Evasion: Some pathogenic bacteria decorate their surfaces with fucosylated glycans that mimic host structures, such as the Lewis blood group antigens. biorxiv.org Helicobacter pylori, for instance, produces fucosylated LPS that resembles Lewis antigens found on gastric epithelial cells. biorxiv.org This molecular mimicry is thought to help the bacterium evade the host immune response and establish chronic infection.

Adhesion: Fucosylated structures on bacterial surfaces can mediate adhesion to host tissues. Conversely, some bacteria produce lectins (fucose-binding proteins) that recognize fucosylated glycans on host cells, facilitating colonization. For example, robust fucosyltransferase activity in the female urethra, which leads to fucosylated proteins in the mucus, can discourage bacterial adherence and help prevent urinary tract infections (UTIs) by blocking sites for pathogens like E. coli. wikipedia.org

Biofilm Formation: Fucosylated exopolysaccharides can be a component of the extracellular matrix in bacterial biofilms. This matrix encases the bacterial community, protecting it from antibiotics and host immune defenses.

Table 2: Examples of Fucosylation in Bacteria

Bacterial Species Fucosylated Structure Biological Role
Helicobacter pylori Lipopolysaccharide (LPS) with Lewis antigen mimicry (Leˣ, Leʸ). biorxiv.org Immune evasion, adhesion to gastric epithelium, establishing chronic infection. nih.gov
Bacteroides fragilis Capsular Polysaccharide A (PSA) Immunomodulatory effects within the host gut.
Escherichia coli (Uropathogenic strains) Fimbrial adhesins (lectins) Bind to fucosylated receptors on uroepithelial cells, leading to UTIs. wikipedia.org

| Vibrio cholerae | | Utilizes host fucosylated blood group antigens for attachment. nih.gov |

Significance of Fucosylation in Plant Biology and Immunity

In plants, as in mammals, fucose is a key component of cell surface glycans, particularly N-glycans and the complex polysaccharides of the cell wall. Plant fucosylation plays a critical role in cell wall architecture, growth and development, and interactions with both symbiotic and pathogenic microbes.

Fucosylated Glycans in Plants:

N-glycans: A major difference between plant and mammalian N-glycans is the presence of α1,3-linked fucose on the core GlcNAc residue proximal to the asparagine. This is in contrast to the α1,6-linked core fucose found in mammals. Plants can also have an additional xylose residue on the core mannose, a feature absent in mammals. These structural differences can render plant glycoproteins immunogenic in mammals.

Cell Wall Polysaccharides: Fucose is a constituent of several hemicelluloses and pectins in the plant cell wall. The most notable is Xyloglucan (XyG) , a major hemicellulose in the primary cell walls of eudicots. XyG consists of a β1,4-glucan backbone substituted with xylosyl residues, which can be further extended with galactose and fucose, forming fucosylated side chains. Pectins like rhamnogalacturonan II (RG-II) also contain fucose.

Roles in Plant Immunity: The plant cell wall is the first line of defense against pathogens. Fucosylation contributes to this barrier function and also plays a role in signaling during immune responses.

Structural Defense: The precise structure of cell wall polysaccharides, including their fucosylation state, can influence the wall's susceptibility to degradation by enzymes secreted by pathogens.

Damage-Associated Molecular Patterns (DAMPs): Fragments of plant cell wall polysaccharides, such as fucosylated oligomers released during pathogen attack, can act as DAMPs. These molecules are recognized by the plant's immune system, triggering defense responses.

Pathogen Recognition: Some pathogens and symbionts produce fucose-binding lectins that recognize fucosylated glycans on the plant root surface, mediating the initial stages of interaction.

Table 3: Key Fucosylated Structures in Plants

Glycan Type Specific Molecule/Structure Location Function
N-glycan Core α1,3-fucose Glycoproteins Protein stability, signaling; immunogenic in mammals.
Hemicellulose Fucosylated Xyloglucan (XyG) Primary Cell Wall Structural integrity, cross-linking cellulose (B213188), cell expansion.

| Pectin | Rhamnogalacturonan II (RG-II) | Primary Cell Wall | Cell wall structure, formation of borate (B1201080) diester cross-links. |

Evolutionary Divergence and Conservation of Fucose-Containing Glycan Motifs Across Kingdoms

The presence of fucosylation machinery across all domains of life—bacteria, archaea, and eukarya—points to its ancient origins and fundamental importance. However, the specific enzymes, linkages, and resulting glycan structures show significant divergence, reflecting the distinct evolutionary pressures and biological contexts of different organisms.

Conservation of Fucosylation Machinery: The core biochemistry of fucosylation is conserved: fucosyltransferases (FUTs) transfer fucose from an activated donor, GDP-fucose, to an acceptor molecule. scispace.com Based on sequence similarities, FUTs can be grouped into distinct families. scispace.com For example, the CAZy (Carbohydrate-Active enZymes) database classifies FUTs into several families (e.g., GT10, GT11, GT23). nih.gov While enzymes within a family may share a common catalytic fold, their substrate specificities can vary dramatically. For instance, α1,3-fucosyltransferases exist in both bacteria and mammals but recognize different acceptor substrates and have distinct biological roles. nih.govresearchgate.net The α1,6-fucosyltransferases in mammals (FUT8) appear unrelated to bacterial enzymes that form the same linkage. scispace.com This suggests both convergent and divergent evolution of fucosylation pathways.

Divergence of Fucosylated Structures: A striking example of divergence is the core fucosylation of N-glycans. Mammals utilize an α1,6-linkage, whereas plants and insects use an α1,3-linkage. wikipedia.org This fundamental difference in a highly conserved biological structure underscores the distinct evolutionary paths taken by these kingdoms.

Conservation of Glycan Motifs: Despite the divergence, some fucose-containing motifs are remarkably conserved or appear convergently across kingdoms. The Lewis antigens are a prime example. researchgate.net These structures are prominent on mammalian epithelial cells and play roles in cell recognition and inflammation. nih.gov Intriguingly, bacteria like Helicobacter pylori can synthesize Lewis antigens on their cell surface, a case of molecular mimicry to evade the host immune system. biorxiv.org This highlights how a specific fucosylated motif can be co-opted for different purposes in different biological contexts.

The H-antigen, an α1,2-fucosylated structure, is the basis of the ABO blood group in humans. oup.com Similar fucosylated motifs are found in other organisms, often mediating interactions. The wide distribution of motifs like the Lewis antigen family suggests a powerful and versatile structural scaffold that nature has modified for a vast array of biological recognition events. researchgate.net

Table 4: List of Chemical Compounds Mentioned

Compound Name
beta-L-Fucose
GDP-fucose
N-acetylglucosamine (GlcNAc)
GDP-mannose
Galactose
Xylose
Mannose
Sialic acid
Rhamnogalacturonan II
Xyloglucan
Lipopolysaccharide (LPS)

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